![molecular formula C13H20N2 B3022250 [2-(2-Methyl-1-piperidinyl)phenyl]methanamine CAS No. 869943-42-0](/img/structure/B3022250.png)
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI (IUPAC International Chemical Identifier). For “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine”, the InChI is1S/C14H22N2O2S/c1-12-4-2-3-11-16 (12)19 (17,18)14-7-5-13 (6-8-14)9-10-15/h5-8,12H,2-4,9-11,15H2,1H3
. Physical And Chemical Properties Analysis
The empirical formula of “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine” isC14H22N2O2S
and its molecular weight is 282.40
. The compound is a solid .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug design. Their derivatives are found in over twenty classes of pharmaceuticals, including alkaloids. Researchers have explored the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds exhibit promising pharmacological activities, making them valuable targets for drug development .
Antioxidant Properties
Naturally occurring piperidine-based compounds, like piperine , possess antioxidant properties. Piperine, an N-acylpiperidine found in plants of the Piperaceae family, effectively scavenges free radicals, contributing to its potential health benefits .
Biological Evaluation and Drug Discovery
Researchers continue to explore the biological evaluation of synthetic and natural piperidines. Investigations focus on their potential as drug candidates, especially those containing the piperidine moiety. By understanding their mechanisms of action and interactions with biological targets, scientists aim to develop novel therapeutic agents .
Chemical Synthesis Methods
Efficient and cost-effective methods for synthesizing substituted piperidines remain a priority. Scientists seek innovative approaches for cyclization, annulation, amination, and multicomponent reactions leading to piperidine derivatives. These methods facilitate drug discovery and expand the toolbox for organic chemists .
Safety and Hazards
Future Directions
As for future directions, it’s difficult to predict without more specific information about the current state of research involving “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine”. It’s worth noting that this compound is provided to early discovery researchers, suggesting it may have potential applications in scientific research .
properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCYVQOPOFMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599132 | |
Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine | |
CAS RN |
869943-42-0 | |
Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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